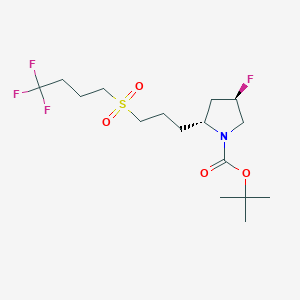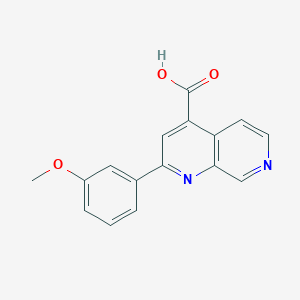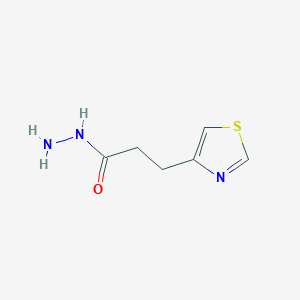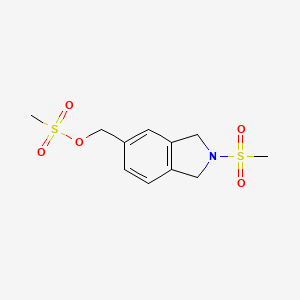![molecular formula C7H8O3 B12955748 (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)
(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,4S,6S)-3,7-dioxatricyclo[43002,4]nonan-8-one is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). This reaction is often catalyzed by a Lewis acid such as aluminum chloride under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production rates and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace a functional group on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its tricyclic structure makes it a suitable candidate for probing the active sites of various enzymes .
Medicine
In medicine, (1S,2R,4S,6S)-3,7-dioxatricyclo[430Its ability to undergo various chemical modifications allows for the design of novel therapeutic agents .
Industry
Industrially, this compound can be used in the production of polymers and other advanced materials. Its stability and reactivity make it a valuable component in the manufacturing of high-performance materials .
Mécanisme D'action
The mechanism of action of (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-amino-cyclohexanecarboxylic acid: This compound shares a similar cyclic structure but differs in its functional groups and reactivity.
Kennedy Compound: Although not chemically similar, this term is often used in different contexts and should not be confused with (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one.
Uniqueness
The uniqueness of this compound lies in its tricyclic structure, which provides distinct reactivity and stability compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C7H8O3 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one |
InChI |
InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3-,4-,5-,7+/m0/s1 |
Clé InChI |
MUIDESAARNCREM-DRMQKGJZSA-N |
SMILES isomérique |
C1[C@H]2[C@H](CC(=O)O2)[C@@H]3[C@H]1O3 |
SMILES canonique |
C1C2C(CC(=O)O2)C3C1O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12955669.png)





![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)







